Nystose trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

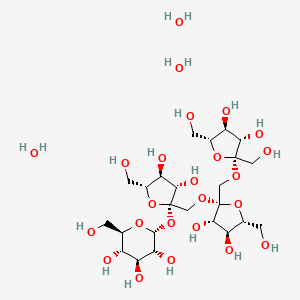

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDGRNFAJVFRT-DHHBJCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Nystose Trihydrate

Occurrence in Plant Sources

Nystose (B80899) is found as a component of fructans in a variety of plant species, where it plays a role in carbohydrate storage. Fructans are polymers of fructose (B13574) molecules and are particularly abundant in certain families of plants. Vegetables such as garlic, onions, Jerusalem artichokes, and leeks are notable for their fructan content, which includes nystose. acs.orgwikipedia.org

The concentration of nystose and other fructooligosaccharides can vary significantly depending on the plant variety, stage of ripeness, and storage conditions. nih.gov For instance, in various onion cultivars, nystose (GF3) is a principal fructooligosaccharide, alongside kestose (GF2) and fructofuranosylnystose (GF4). cranfield.ac.ukscitechnol.com Studies on Jerusalem artichoke tubers have also identified nystose as a key component of their carbohydrate profile. mdpi.comfrontiersin.org In some banana cultivars, nystose has been detected, although its presence and concentration can differ. For example, the 'Prata' cultivar has been shown to contain nystose, while it was not detected in others like 'Nendran' and 'Hill banana'. nih.govresearchgate.net

The following table summarizes the fructan content, which includes nystose, in various plant sources. It is important to note that these values represent total fructans and the specific proportion of nystose can vary.

| Plant Source | Total Fructan Content ( g/100g fresh weight) |

| Garlic | 9.8 - 17.4 |

| Jerusalem Artichoke | 12.2 - 20.0 |

| Leek (bulb) | 7.1 |

| Onion (brown) | 2.1 |

| Onion (white) | 1.1 - 7.5 |

| Shallots | 0.9 - 8.9 |

| Globe Artichoke | 1.2 - 6.8 |

| Asparagus | 0 - 3.0 |

| Banana | 0.0 - 0.7 |

Data sourced from multiple studies and may vary based on cultivar and conditions. acs.orgfoodintolerances.org

Microbial Biosynthesis Pathways

The industrial production of nystose predominantly relies on microbial fermentation, which offers a controlled and efficient method for its synthesis from simple sugars like sucrose (B13894). nih.gov

A particularly effective microbial platform for nystose production is Bacillus subtilis natto CCT 7712. acs.orgthesourdoughschool.com This bacterium has demonstrated the capacity to produce high concentrations of nystose through submerged fermentation. wikipedia.org Research has focused on optimizing production conditions and utilizing low-cost, readily available substrates.

Studies have shown that Bacillus subtilis natto CCT 7712 can efficiently convert commercial sucrose, sugarcane molasses, and sugarcane juice into nystose. wikipedia.orgthesourdoughschool.com Optimization of the fermentation process has led to significant yields, making this microbial platform a promising candidate for industrial-scale nystose production. thesourdoughschool.com

The following table illustrates the nystose production achieved using Bacillus subtilis natto CCT 7712 with different substrates.

| Substrate | Nystose Production (g/L) |

| Commercial Sucrose (optimized) | 179.77 |

| Sugarcane Molasses | 97.93 |

| Sugarcane Juice | 42.58 |

Data from studies on Bacillus subtilis natto CCT 7712 fermentation. thesourdoughschool.com

The biosynthesis of nystose from sucrose involves a process of fructose chain elongation catalyzed by specific enzymes. Fructosyltransferases act by cleaving a sucrose molecule and then transferring the liberated fructose molecule to an acceptor molecule. mdpi.com This acceptor can be another sucrose molecule or an existing oligosaccharide, leading to the elongation of the fructan chain. mdpi.com

The production of FOS, including nystose, by microbial fermentation typically involves three key enzymatic reactions:

Polymerization: Fructose units are linked together to form a fructan polymer.

Hydrolysis: Sucrose is broken down into its constituent monosaccharides, glucose and fructose.

Transfructosylation: A fructose unit is transferred to an acceptor molecule to form an oligosaccharide. nih.gov

In the synthesis of inulin-type fructans, the process begins with the formation of 1-kestose (B104855). Subsequently, a fructosyl residue is transferred from a fructan molecule to 1-kestose, resulting in the formation of nystose (1-nystose). This process can be repeated to create longer-chain fructans. tandfonline.com

The key enzymes involved in the microbial production of nystose are β-fructofuranosidases and fructosyltransferases. nih.govresearchgate.net These enzymes exhibit both hydrolytic (breaking down sucrose) and transfructosylating (transferring fructose units) activities. frontiersin.org The ratio of these two activities is a critical factor in maximizing the yield of fructooligosaccharides like nystose. frontiersin.org

Microorganisms such as Aspergillus niger and Bacillus subtilis are known to produce these enzymes. nih.govnih.gov The enzymes from different microbial sources can have varying specificities and efficiencies. For example, fructosyltransferases from Aspergillus oryzae have been studied for their ability to synthesize FOS, including nystose, from sucrose. frontiersin.org The transfructosylating activity of these enzymes is favored at high sucrose concentrations, leading to the synthesis of FOS rather than hydrolysis. ijeab.com

Academic Significance in Carbohydrate Chemistry and Glycoscience

The study of nystose (B80899) trihydrate holds considerable importance in the interconnected disciplines of carbohydrate chemistry and glycoscience.

In carbohydrate chemistry , which focuses on the structure, synthesis, and reactions of carbohydrates, nystose serves as a model for understanding more complex oligosaccharides. libretexts.org Research into its crystalline structure, such as that of nystose trihydrate, provides valuable insights into the conformational preferences and intramolecular interactions of fructans. nih.govscispace.com Computer modeling studies of nystose have been employed to understand the conformation of its furanose rings and the nature of its glycosidic linkages, revealing that crystal packing forces can influence these conformations. nih.gov Furthermore, the synthesis and enzymatic production of nystose are active areas of research, aiming to optimize yields from substrates like sucrose (B13894). redalyc.org

In the broader field of glycoscience , which investigates the roles of carbohydrates (glycans) in biology, nystose is of interest for its interactions with biological systems. nih.govcaltech.edu Glycoscience research has highlighted that the complex structures of glycans are not template-encoded like proteins or nucleic acids, but are instead the result of the activities of various enzymes. nih.govcaltech.edu Studies have shown that nystose is not readily hydrolyzed by human digestive enzymes. nih.gov However, it can be fermented by microorganisms in the large intestine. nih.gov This selective fermentation is a key characteristic of prebiotics. fujifilm.com Research has also explored the enzymatic degradation of nystose by various fructosidases, noting that the terminal fructose (B13574) is the first to be cleaved. nih.gov This type of detailed structural and functional analysis is fundamental to glycoscience, which seeks to understand how the intricate structures of carbohydrates mediate a wide array of biological functions. nih.govoup.com

The Chemical Compound this compound: From Natural Sources to Microbial Factories

This compound is a naturally occurring tetrasaccharide, a type of fructooligosaccharide (FOS), that has garnered scientific interest. This article explores the origins of nystose, detailing its presence in the plant kingdom and the intricate microbial processes developed for its large-scale production.

Enzymatic Synthesis and Production Methodologies of Nystose Trihydrate

Enzymatic Transfructosylation Reactions

The core of nystose (B80899) trihydrate synthesis lies in enzymatic transfructosylation. This process involves the transfer of a fructosyl group from a donor molecule, typically sucrose (B13894), to an acceptor molecule.

Utilization of Fructosyltransferases (FTases) and β-Fructofuranosidases

The primary enzymes employed in the synthesis of nystose are fructosyltransferases (FTases) and β-fructofuranosidases. researchgate.netscielo.br These enzymes, belonging to the glycoside hydrolase (GH) families, particularly GH32 and GH68, catalyze the transfer of fructosyl units. tandfonline.com

β-fructofuranosidases (FFases) can exhibit both hydrolytic and transfructosylating activities. tandfonline.comnih.gov The transfructosylation reaction begins with the transfer of a fructosyl moiety from a sucrose molecule to another, forming 1-kestose (B104855). Subsequently, another fructosyl group is transferred to 1-kestose to produce nystose. tandfonline.comacs.org This sequential reaction can continue, leading to the formation of higher-order FOS like 1F-β-fructofuranosylnystose. tandfonline.com The efficiency of FOS production, including nystose, is dependent on the enzyme's transfructosylation activity relative to its hydrolytic activity. scielo.br Some FFases are noted for their high transfructosylation activity, making them valuable for FOS manufacturing. tandfonline.com

Fructosyltransferases (FTases) also play a crucial role in nystose synthesis by catalyzing the transfer of a fructosyl group to sucrose or another FOS. researchgate.netscielo.br For instance, sucrose:sucrose 1-fructosyltransferase (1-SST) is instrumental in producing 1-kestose and nystose from sucrose. researchgate.net Similarly, fructan:fructan fructosyltransferase (FFT) is involved in the synthesis of nystose from 1-kestose. scielo.br

Enzyme Sources

A variety of microorganisms are known to produce enzymes suitable for nystose synthesis. Filamentous fungi, particularly from the Aspergillus genus, are prominent sources.

Aspergillus species : Strains such as Aspergillus niger, Aspergillus oryzae, and Aspergillus kawachii are well-documented producers of β-fructofuranosidases and fructosyltransferases with high transfructosylation activity. researchgate.nettandfonline.comnih.gov For example, Aspergillus oryzae KB produces two types of β-fructofuranosidases, one of which (F1) is responsible for producing 1-kestose, nystose, and fructosyl nystose from sucrose. researchgate.netacs.org Research has also focused on engineering FFases from Aspergillus kawachii to optimize the production of specific FOS, including inhibiting the polymerization of 1-kestose into nystose. bfsci.co.jpnih.gov

Aureobasidium pullulans : This yeast-like fungus is another significant source of fructosyltransferases for FOS production. researchgate.netnih.gov It is used in industrial processes for the biotransformation of sucrose into a mixture of FOS, including nystose. nih.govfrontiersin.org

Pichia pastoris : This methylotrophic yeast serves as a robust expression system for producing recombinant enzymes. abyntek.comnih.gov It has been successfully engineered to express fructosyltransferases, such as the sucrose:sucrose 1-fructosyltransferase (1-SST) from Schedonorus arundinaceus, for the high-level production of 1-kestose and nystose. researchgate.netnih.gov The use of Pichia pastoris offers advantages like high-density cell cultivation and efficient protein secretion, making it a cost-effective platform for large-scale enzyme production. abyntek.com

Substrate Conditions and Reaction Optimization

The efficiency and yield of nystose production are heavily influenced by the reaction conditions. Optimizing these parameters is crucial for maximizing the output of the desired tetrasaccharide.

Influence of Sucrose Concentration

Sucrose concentration is a critical factor in the enzymatic synthesis of nystose. High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis. redalyc.org This is because at higher substrate levels, sucrose molecules are more likely to act as acceptors for the fructosyl group, leading to the formation of FOS rather than the hydrolysis of sucrose into glucose and fructose (B13574). redalyc.org

Studies have shown that increasing sucrose concentration can significantly enhance the production of nystose. For instance, research on Bacillus subtilis natto CCT 7712 demonstrated that a sucrose concentration of 400 g/L resulted in the highest nystose production. redalyc.org Similarly, using a commercial fungal fructosyltransferase, the yield of FOS, including nystose, reached a maximum of approximately 63% at an initial sucrose concentration of 2 M. mdpi.com However, excessively high concentrations of sucrose can sometimes lead to a reduction in yield, as observed in fermentations with sugarcane juice and molasses. redalyc.org The optimal sucrose concentration often falls within the range of 50% to 60% (w/v) for many industrial FOS production processes. mdpi.comresearchgate.net

| Enzyme/Organism | Sucrose Concentration | Result | Source |

|---|---|---|---|

| Bacillus subtilis natto CCT 7712 | 400 g/L | Maximum nystose production of 142.97 g/L | redalyc.org |

| Commercial Fructosyltransferase (Seqenzym® FT) | 2 M | Maximum FOS yield of ~63% | mdpi.com |

| Aspergillus niger Fructosyltransferase | 50% | FOS yield of 62% | nih.gov |

| Immobilized Inulinase | 60 wt% | Highest FOS yield of 14.6 ± 0.9 wt% | scielo.br |

Effects of Temperature and Fermentation Period

Temperature and the duration of the reaction are pivotal parameters that affect both enzyme activity and the final product composition. The optimal temperature for FOS synthesis is highly dependent on the enzyme source. frontiersin.org Generally, a temperature range of 50°C to 60°C is considered optimal for many fungal fructosyltransferases. mdpi.comresearchgate.netfrontiersin.org For example, the fructosyltransferase from Aspergillus niger AS0023 has an optimal temperature of 50°C. nih.gov In a study with Bacillus subtilis natto, the highest nystose production was achieved at 35°C with a 24-hour fermentation period. redalyc.org

The fermentation or reaction time determines the progression of the synthesis. Initially, 1-kestose is formed, which then acts as an acceptor for further fructosylation to produce nystose. mdpi.com Prolonged reaction times can lead to the conversion of nystose into higher-order FOS. mdpi.com Therefore, optimizing the fermentation period is essential to maximize the yield of nystose before it is further converted.

| Enzyme/Organism | Temperature | Fermentation Period | Key Finding | Source |

|---|---|---|---|---|

| Bacillus subtilis natto CCT 7712 | 35°C | 24 hours | Highest nystose production (142.97 g/L) | redalyc.org |

| Fungal Fructosyltransferases (General) | 50-60°C | Up to 20 hours | Typical industrial conditions for FOS production | researchgate.net |

| Aspergillus niger AS0023 FTase | 50°C | Not specified | Optimum temperature for enzyme activity | nih.gov |

| Saccharomyces cerevisiae 222 | 50°C | 6 hours | Best condition for producing 1-kestose and nystose | redalyc.org |

Role of Cofactors (e.g., Manganese Sulfate)

Cofactors can play a significant role in modulating enzyme activity and, consequently, nystose production. frontiersin.org Certain metal ions can act as activators or inhibitors of fructosyltransferases.

In the case of Bacillus subtilis natto CCT 7712, the addition of manganese sulfate (B86663) (MnSO₄) to the fermentation medium significantly boosted nystose production, achieving a maximum of 179.77 g/L. redalyc.org This represented a substantial increase compared to the production without the cofactor. The presence of Mn²⁺ ions has been shown to inhibit the activity of some fructosyltransferases, such as the one from asparagus roots. tandfonline.com However, in other systems, like the glycogen (B147801) synthase from human placenta, MnSO₄ can activate the enzyme. nih.gov The effect of cofactors is specific to the enzyme and the reaction conditions. For instance, the addition of zinc sulfate also enhanced nystose production in B. subtilis natto, though to a lesser extent than manganese sulfate. redalyc.org

Impact of pH on Enzyme Activity

The catalytic efficiency of fructosyltransferases (FTase), the key enzymes in nystose synthesis, is profoundly influenced by the pH of the reaction medium. Optimal pH ensures the enzyme maintains its correct three-dimensional conformation, which is crucial for substrate binding and catalytic activity. csic.esmdpi.com Deviations from the optimal pH range can lead to a significant decrease in enzyme activity and, consequently, lower yields of nystose. csic.es

Research has identified specific optimal pH ranges for fructosyltransferases from various microbial sources. For instance, the fructosyltransferase from Aspergillus aculeatus demonstrates optimal activity within a pH range of 5.0 to 7.0. csic.es Similarly, fructosyltransferase from Aspergillus ficuum has a pH optimum of approximately 5.0, though for fructooligosaccharide (FOS) formation, the optimal application pH is between 6.0 and 7.0. scispace.com Studies on fructosyltransferase from Aspergillus niger have shown an optimal pH of 5.5. For enzymes produced by Aureobasidium pullulans, the optimal pH for FOS production has been identified as 6.0. saspublishers.com The stability of extracellular FTase from Aspergillus oryzae is highest at pH 6.0, while the mycelial FTase is stable over a broader range of pH 5.0 to 8.0. scielo.br This highlights that the ideal pH is dependent on the specific microbial source of the enzyme. csic.esscispace.comscielo.br

| Enzyme Source | Optimal pH for Activity/Production | Reference |

| Aspergillus aculeatus | 5.0 - 7.0 | csic.es |

| Aspergillus ficuum | ~5.0 (activity), 6.0-7.0 (FOS formation) | scispace.com |

| Aspergillus niger | 5.5 | mdpi.com |

| Aspergillus oryzae (extracellular) | 5.5 - 6.75 | scielo.br |

| Aureobasidium pullulans | 6.0 | saspublishers.com |

Advanced Production Technologies

Modern biotechnological advancements have led to the development of highly efficient methods for producing nystose. These technologies focus on optimizing microbial or enzymatic processes to maximize yield and productivity.

Submerged Fermentation Techniques

Submerged fermentation (SmF) is a widely used industrial method for producing nystose and other fructooligosaccharides. smolecule.commdpi.com This technique involves growing microorganisms, such as Aspergillus species or Bacillus subtilis natto, in a liquid nutrient medium containing a high concentration of sucrose. smolecule.comredalyc.orgresearchgate.net The microorganisms secrete fructosyltransferases that convert the sucrose into a mixture of fructooligosaccharides, including kestose, nystose, and fructofuranosylnystose. tandfonline.comnih.gov

Precise control over fermentation parameters like pH, temperature, aeration, and substrate concentration is critical for maximizing nystose production. mdpi.com For example, research using Bacillus subtilis natto CCT 7712 demonstrated that the highest nystose production of 142.97 g/L was achieved with 400 g/L of sucrose at 35°C after 24 hours of fermentation. redalyc.org Further optimization by adding 0.8 g/L of Manganese(II) sulfate (MnSO₄) to the medium increased the nystose yield to an impressive 179.77 g/L, with a productivity of 7.49 g/L per hour and a 71.73% yield. redalyc.org This highlights that submerged fermentation is a promising strategy for the industrial-level production of nystose. redalyc.orgresearchgate.netuem.br

| Microorganism | Substrate | Key Parameters | Nystose Yield | Reference |

| Bacillus subtilis natto CCT 7712 | Commercial Sucrose | 400 g/L sucrose, 35°C, 24h | 142.97 g/L | redalyc.org |

| Bacillus subtilis natto CCT 7712 | Commercial Sucrose + MnSO₄ | 400 g/L sucrose, 0.8 g/L MnSO₄ | 179.77 g/L | redalyc.org |

| Bacillus subtilis natto CCT 7712 | Sugarcane Molasses | - | 97.93 g/L | redalyc.org |

| Bacillus subtilis natto CCT 7712 | Sugarcane Juice | - | 42.58 g/L | redalyc.org |

| Aspergillus niger ATCC 20611 | Sucrose | 400 g/L sucrose, 40°C, pH 5.5, 32h | 5.44 g/l·h (productivity) | researchgate.net |

Integration of Ultrasonication and Microbubbles in Enzymatic Synthesis

A novel approach to enhance the efficiency of enzymatic FOS synthesis involves the combined use of ultrasonication and microbubbles. researchgate.netmdpi.com This technique aims to increase the mass transfer between the enzyme and the substrate, thereby boosting enzyme activity and shortening the required reaction time. researchgate.netnih.gov

In one study, the synthesis of FOS from brown sugar was optimized using a Box-Behnken experimental design. mdpi.comresearchgate.net The results indicated that a combination of ultrasonication (for 5 minutes and 45 seconds) and microbubbles (for 7 minutes and 19 seconds) with a reaction time of 5 hours and 40 minutes was optimal. mdpi.comnih.gov Under these conditions, the enzyme activity was significantly enhanced, leading to a predicted total FOS yield of 525.44 mg/g. mdpi.com The actual experimental yields were 494.89 mg/g for total FOS and 110.53 mg/g for nystose. mdpi.com This integrated approach was found to boost enzyme activity by 366% and reduce the reaction time by 60%, demonstrating its potential as a powerful tool for intensifying oligosaccharide production. mdpi.comnih.gov

| Variable 1: Ultrasonication (min) | Variable 2: Microbubbles (min) | Variable 3: Reaction Time (h) | Nystose Yield (mg/g) | Total FOS Yield (mg/g) |

| 5.75 | 7.32 | 5.67 | 147.92 (Predicted) | 525.44 (Predicted) |

| 5.75 | 7.32 | 5.67 | 110.53 ± 8.81 (Actual) | 494.89 ± 19.98 (Actual) |

| Data derived from an optimized process using Pectinex Ultra SP-L on brown sugar substrate. mdpi.com |

Separation and Purification Processes

Following enzymatic synthesis or fermentation, nystose exists in a complex mixture containing residual sucrose, glucose, fructose, and other FOS like kestose. nih.gov Therefore, robust separation and purification steps are essential to isolate nystose trihydrate with high purity.

Chromatographic Separation (e.g., Ion-Exchange Resin)

Chromatography is a cornerstone technique for the separation of saccharides. gsconlinepress.com Ion-exchange chromatography (IEX), in particular, is a powerful method for purifying charged biomolecules and can be adapted for separating oligosaccharides. gsconlinepress.comcytivalifesciences.com The principle of IEX is based on the reversible interaction between a charged molecule and an oppositely charged stationary phase (resin). cytivalifesciences.comknauer.net

For FOS separation, columns packed with zeolites, such as Ba²⁺-exchanged Y zeolites, have been employed. nih.gov The separation efficiency is influenced by parameters like eluent composition, temperature, and flow rate. A study investigating the separation of a FOS mixture (containing kestose, nystose, and fructofuranosylnystose) found that favorable conditions included using 60% ethanol (B145695) as the eluent at a temperature of 50°C. nih.gov High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another highly effective method for both the separation and quantification of individual FOS, including nystose, from complex mixtures. nih.govnih.gov

Crystallization Techniques for Purity Enhancement

Crystallization is a critical final step to obtain high-purity this compound. This process leverages the differential solubility of nystose at varying temperatures. A common method involves concentrating a solution rich in nystose (e.g., 40–90% nystose solution concentrated to 75–80% solids) and then seeding it with fine nystose crystals.

A temperature-controlled crystallization process is then initiated. For example, gradually cooling the solution from 50°C down to 20°C over a period of 10 days can yield needle-shaped nystose crystals with a purity of up to 99.7%. This high purity is achievable due to the sharp decrease in nystose's solubility as the temperature drops, which facilitates a high recovery rate. The resulting crystals are then typically separated by centrifugation and dried to prevent moisture absorption. researchgate.net The final product is a stable, crystalline this compound. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis of Nystose Trihydrate

Crystalline Structure Determination

The precise arrangement of atoms in the crystalline state of nystose (B80899) trihydrate has been elucidated primarily through X-ray diffraction techniques.

X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the principal method for determining the three-dimensional structure of nystose trihydrate. oup.comnih.gov In these studies, a crystal of the compound is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to map the electron density and, consequently, the atomic positions within the crystal lattice. rigaku.comrsc.org One study utilized graphite (B72142) monochromatized Cu Kα radiation to collect the X-ray intensity data. oup.com Another investigation conducted the X-ray data collection at a low temperature of 121 K to minimize thermal vibrations and obtain a more precise structure. nih.gov The resulting structure was refined to a high degree of accuracy, providing a detailed picture of the molecular and crystal structure. nih.gov

Space Group and Unit Cell Dimensions

Crystallographic analyses have consistently identified the space group for this compound as P2₁2₁2₁, which is an orthorhombic space group. oup.comnih.govresearchgate.net This designation indicates a primitive lattice with three mutually perpendicular two-fold screw axes as the essential symmetry elements. libretexts.org The unit cell of a crystal is the basic repeating block that forms the entire crystal lattice.

Two independent studies have reported slightly different unit cell dimensions for this compound, which can be attributed to different experimental conditions, such as temperature.

| Parameter | Study 1 (Room Temp) oup.com | Study 2 (121 K) nih.gov |

| a | 13.582(3) Å | 10.155(1) Å |

| b | 23.385(6) Å | 13.506(1) Å |

| c | 10.198(2) Å | 23.278(2) Å |

| Z | 4 | 4 |

| Volume (V) | 3239(1) ų | - |

| Calculated Density (Dx) | 1.477 g cm⁻³ | - |

| Measured Density (Dm) | 1.476 g cm⁻³ | - |

In both determined structures, there are four molecules of this compound (Z=4) within each unit cell. oup.comnih.gov

Molecular Conformation Studies

Conformation of Glycopyranose and Fructofuranose Rings

Nystose is composed of one α-D-glucopyranose ring and three β-D-fructofuranose rings. oup.comontosight.ai

Glucopyranose Ring: Structural studies have confirmed that the α-D-glucopyranose ring adopts a stable ⁴C₁ chair conformation. oup.comnih.gov This is the most common and lowest energy conformation for glucose.

Fructofuranose Rings: The five-membered fructofuranose rings are inherently more flexible than the six-membered pyranose rings. In the crystal structure of this compound, the three fructofuranose rings exhibit different conformations. One study described them as having ⁴T₃, E₄, and ⁴T₃ (or E₃) conformations. researchgate.net Another, more detailed analysis at low temperature, identified the conformations as twist forms lying between E₃ and ⁴T₅. nih.gov This variability highlights the conformational flexibility of the fructofuranose units.

Analysis of β-(2→1) Glycosidic Bond Linkages

The linkage conformation between the sucrose (B13894) component in nystose has been found to be different from that in the related trisaccharide, 1-kestose (B104855). oup.com However, the linkage conformation of the inulobiose (B1615858) component at the end of the nystose molecule is very similar to that of 1-kestose. oup.com This suggests that while there is some flexibility, certain conformational preferences are maintained in these fructooligosaccharides. All hydroxyl groups and two of the three linkage oxygen atoms are involved in a complex network of hydrogen bonds, which stabilizes the crystal structure. nih.gov

Computational Modeling Approaches

Computational modeling has been employed to further investigate the conformational landscape of nystose, complementing the experimental data from X-ray crystallography. nih.gov

One such study used the rigid-residue program PFOS and the molecular mechanics program MM3 to model the nystose molecule. nih.gov The calculations showed that the conformations of the three furanose rings found in the crystal structure of this compound are energetically favorable, lying within a low energy region on the calculated energy surface. nih.gov

The modeling also revealed that the extended conformation observed in the crystal is influenced by crystal packing forces. nih.gov Discrepancies were noted between the calculated lowest energy conformations for isolated disaccharide segments (like sucrose and inulobiose) and the conformations observed in the full nystose molecule within the crystal. nih.gov These differences are attributed to the forces exerted by neighboring molecules in the crystal lattice and, in the case of the sucrose linkage, potential inaccuracies in calculating the energy of an overlapping exo-anomeric effect. nih.gov

Rigid-Residue Programs (e.g., PFOS) and Molecular Mechanics (e.g., MM3)

Computational modeling of nystose has been performed using tools such as the rigid-residue program PFOS and the Molecular Mechanics (MM3) force field. nih.govresearchgate.net Molecular mechanics is a computational method that describes molecules and their interactions using classical physics, representing atoms as balls and bonds as springs to calculate the steric energy of a given conformation. wustl.eduuci.edu

In studies of nystose, the molecule was modeled with both PFOS and MM3. nih.govresearchgate.net The calculations using MM3, with a dielectric constant of 4, indicated that all three furanose rings of crystalline this compound adopt conformations that are within a 1 kcal/mol energy contour of the calculated energy surface. nih.govresearchgate.net This suggests that the ring puckering observed in the crystal structure represents low-energy states. These modeling approaches are essential for predicting and rationalizing the complex conformational landscape of oligosaccharides. nih.govuci.edu

Influence of Inter-residue Forces and Crystal Packing

The conformation of nystose in its crystalline state is a delicate balance of intramolecular (inter-residue) forces and intermolecular forces, the latter being dictated by the crystal packing arrangement. nih.govnumberanalytics.com Inter-residue forces include hydrogen bonds and van der Waals interactions between the different sugar units within a single nystose molecule. researchgate.neth-its.orgnih.gov Crystal packing forces are the forces exerted by neighboring molecules within the crystal lattice, which arrange themselves to achieve maximum stability. numberanalytics.comunt.edu

Computational analyses have shown that even when accounting for intramolecular, inter-residue forces, the conformations of the central inulobiose and the sucrose linkages in crystalline nystose appear to be distorted from their ideal, lowest-energy states. nih.gov This discrepancy is attributed primarily to the significant influence of crystal packing forces. nih.gov The crystal structure of this compound reveals a complex, three-dimensional hydrogen-bonding network involving all hydroxyl groups, two of the three linkage oxygen atoms, and the water molecules of hydration. nih.gov This extensive network is a primary driver of the crystal packing forces that stabilize the observed molecular conformation. nih.gov The different conformations adopted by the central and terminal inulobiose linkages in the crystal underscore that the conformation of a disaccharide segment within a larger oligosaccharide may not correspond to the global energy minimum of the isolated disaccharide. nih.gov

Comparison of Linkage Conformations with Related Oligosaccharides (e.g., 1-kestose)

Comparing the glycosidic linkage conformations of nystose with its smaller analogue, 1-kestose (a trisaccharide), provides insight into the flexibility of the fructofuranan chain. oup.com Both molecules are part of the same inulin-type fructooligosaccharide series, initiated by the addition of fructose (B13574) residues to sucrose. oup.com

Detailed X-ray diffraction analysis shows a notable difference in the conformation of the sucrose component between the two molecules. oup.com In contrast, the linkage conformation of the terminal inulobiose component in nystose is very similar to the corresponding linkage in 1-kestose. oup.com This suggests that the addition of a subsequent fructose unit primarily perturbs the conformation of the adjacent linkages.

| Oligosaccharide | Linkage Component | Φ | Ψ | ω |

|---|---|---|---|---|

| This compound oup.com | Sucrose Linkage | 100.3 | -137.1 | N/A |

| Terminal Inulobiose Linkage | 71.3 | -165.9 | 68.0 | |

| 1-Kestose oup.com | Sucrose Linkage | 53.3 | -152.9 | N/A |

| Inulobiose Linkage | 80.5 | -169.6 | 56.5 |

Torsion angles are defined as: Φ (phi), Ψ (psi), and ω (omega). For the sucrose linkage, only Φ and Ψ are typically described.

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of oligosaccharides like nystose in solution. nih.govasm.orgnumberanalytics.com It provides detailed information about the connectivity of atoms, the configuration of glycosidic linkages, and the conformation of the sugar rings. asm.orgtandfonline.com Molecular Dynamics (MD) calculations performed on nystose in water, when compared with NMR data, have indicated that the glycosidic linkages of the molecule are flexible in an aqueous environment. tandfonline.com

Complete assignment of ¹H and ¹³C NMR signals is fundamental for structural elucidation. tandfonline.com Comparative analysis of the ¹³C NMR spectra of nystose and related sugars like sucrose and 1-kestose allows for clear identification and structural verification. researchgate.net The chemical shifts of the carbon atoms, particularly the anomeric carbons (C-1 of glucose and C-2 of fructose), are highly sensitive to the local chemical environment and linkage type.

| Compound | Glc C-1 | Fru(t) C-2 | Fru(i) C-2 |

|---|---|---|---|

| Sucrose | 93.03 | 104.53 | - |

| 1-Kestose | 93.0 | 104.5 | 104.7 |

| Nystose | 93.0 | 104.4 | 104.6 |

Glc = Glucopyranosyl unit; Fru(t) = Terminal Fructofuranosyl unit; Fru(i) = Internal Fructofuranosyl unit(s).

Metabolic Pathways and Enzymatic Degradation of Nystose Trihydrate by Microorganisms

Substrate Specificity of Microbial Enzymes

The breakdown of nystose (B80899) is dependent on the specific enzymes produced by different microorganisms. The substrate specificity of these enzymes dictates the efficiency and byproducts of nystose metabolism.

Cleavage by β-Fructosidase from Yeast

Yeast-derived β-fructosidase, also known as invertase, can cleave nystose. nih.govwikipedia.org However, the rate of this cleavage is significantly slower compared to its action on sucrose (B13894), occurring at approximately 5% of the initial rate observed with sucrose. nih.gov The enzymatic action of β-fructosidase from Saccharomyces cerevisiae and other yeasts involves the hydrolysis of the O-C(fructose) bond, which releases the terminal β-fructose from the non-reducing end of fructooligosaccharides like nystose. nih.govwikipedia.orgnih.gov

Interaction with Glycosyltransferase from Specific Bacteria (e.g., Streptococcus mutans)

Streptococcus mutans, a key bacterium in the formation of dental plaque, utilizes glycosyltransferases (GTFs) to synthesize glucans from sucrose, which contributes to dental caries. nih.govsemanticscholar.org However, studies have shown that glycosyltransferase from Streptococcus mutans strain #620 does not utilize nystose for the formation of a glucan-type polysaccharide. nih.gov This suggests that the structural configuration of nystose is not a suitable substrate for the GTF enzyme to initiate glucan synthesis, a critical step in dental biofilm formation. nih.govbrieflands.com

Degradation by Sucrose-6-Phosphate (B12958860) Hydrolase (S6PH) in Anaerobes (e.g., Anaerostipes caccae)

In the human gut, certain anaerobic bacteria play a role in the fermentation of fructooligosaccharides. Anaerostipes caccae, a butyrate-producing anaerobe, possesses a gene cluster that includes a gene for the putative enzyme sucrose-6-phosphate hydrolase (S6PH). nih.gov Research has shown that in A. caccae, the genes for S6PH are highly transcribed in the presence of sucrose or kestose, but poorly in the presence of nystose. nih.gov Furthermore, heterologously expressed S6PH from A. caccae was found to degrade sucrose and kestose, but not nystose. nih.gov This indicates a high substrate specificity of S6PH in this organism, which limits its ability to metabolize nystose.

Activity of β-Fructofuranosidase (CscA) and Sucrose Phosphorylase (ScrP) in Bifidobacteria (e.g., Bifidobacterium longum)

Bifidobacterium longum, a common commensal bacterium in the human gut, possesses two gene clusters involved in fructooligosaccharide metabolism, which include genes for β-fructofuranosidase (CscA) and sucrose phosphorylase (ScrP). nih.govnih.gov Studies on B. longum have revealed that the transcription of genes for both CscA and ScrP is high in cells cultured with sucrose or kestose, but poor or undetected in cells cultured with nystose. nih.gov Despite the low gene induction by nystose, heterologously expressed CscA from B. longum was capable of degrading sucrose, kestose, and nystose. nih.gov In contrast, the expressed ScrP only degraded sucrose. nih.gov This suggests that while B. longum can enzymatically break down nystose via its CscA enzyme, the presence of nystose does not strongly induce the expression of the necessary genes. nih.gov Further research on a specific strain, Bifidobacterium longum KN29.1, showed that its β-fructofuranosidase exhibited a higher affinity for nystose (Km 1.2 ± 0.15 mM) and 1-kestose (B104855) than for sucrose. researchgate.net

| Enzyme | Microorganism | Substrate(s) Degraded | Substrate(s) Not Degraded | Gene Induction by Nystose |

| β-Fructosidase | Yeast | Sucrose, Nystose nih.govnih.gov | - | Not Applicable |

| Glycosyltransferase | Streptococcus mutans #620 | Sucrose nih.gov | Nystose nih.gov | Not Applicable |

| Sucrose-6-Phosphate Hydrolase (S6PH) | Anaerostipes caccae | Sucrose, Kestose nih.gov | Nystose nih.gov | Poor nih.gov |

| β-Fructofuranosidase (CscA) | Bifidobacterium longum | Sucrose, Kestose, Nystose nih.gov | - | Poor/Not Detected nih.gov |

| Sucrose Phosphorylase (ScrP) | Bifidobacterium longum | Sucrose nih.gov | Kestose, Nystose nih.gov | Poor/Not Detected nih.gov |

In Vitro Fermentation Studies

In vitro models provide a controlled environment to study the complex interactions between substrates like nystose and microbial communities.

Fermentation by Mixed Dental Plaque Microorganisms

The fermentation of nystose by the diverse microbial community found in dental plaque has been a subject of investigation. In vitro studies using a suspension of mixed dental plaque microorganisms demonstrated that the anaerobic fermentation of nystose was approximately half as fast as that of sucrose. nih.gov Analysis of the fermentation process with S. mutans NCTC 10449 indicated that the initial enzymatic attack occurs at the terminal fructose (B13574) of the nystose molecule. nih.gov This was confirmed by the observation that free fructose levels exceeded free glucose levels in the early stages of the reaction, beyond what would be expected from the 3:1 fructose-to-glucose ratio in nystose. nih.gov The primary fermentation products identified through high-pressure liquid chromatography were lactic and acetic acids. nih.gov

| Fermentation Parameter | Observation |

| Fermentation Rate vs. Sucrose | Approximately 50% slower nih.gov |

| Initial Site of Enzymatic Attack | Terminal fructose nih.gov |

| Primary Fermentation Products | Lactic acid, Acetic acid nih.gov |

Metabolism by Anaerobic Microorganisms (e.g., Rat Cecal Microbes)

Nystose, as a fructooligosaccharide (FOS), is not readily digested by enzymes in the upper gastrointestinal tract, such as the small intestine, in mammals. gavinpublishers.complos.org Consequently, it transits to the lower intestine, primarily the cecum and colon, where it becomes a substrate for anaerobic fermentation by the resident gut microbiota. gavinpublishers.complos.org Anaerobic microorganisms, which thrive in oxygen-deprived environments, utilize such complex carbohydrates for their energy metabolism. frontiersin.orglibretexts.orgnih.gov

Research conducted on rats demonstrates the significant metabolic activity spurred by nystose in the gut. In a four-week study, rats fed a diet containing a nystose-rich FOS preparation showed a considerable increase in the mass of their cecum and its contents. nih.govlvb.lt This cecal hypertrophy is a common indicator of heightened microbial fermentation. plos.org Furthermore, this metabolic activity leads to a marked decrease in the pH of the cecal digesta, a direct consequence of the production of acidic end-products by the anaerobic bacteria. nih.govlvb.lt The cecum in rats is recognized as the principal location for this type of microbial fermentation. plos.org The process involves anaerobic bacteria breaking down the nystose to derive energy for growth, a process that does not require oxygen as a final electron acceptor. frontiersin.orglibretexts.org

Production of Short-Chain Fatty Acids (SCFAs) as Metabolic Products

The anaerobic fermentation of nystose by gut microorganisms results in the production of short-chain fatty acids (SCFAs), which are the primary metabolic end-products. nih.govnih.govfrontiersin.org SCFAs are small organic acids, with acetate, propionate (B1217596), and butyrate (B1204436) being the most abundant, typically comprising 90-95% of the total. news-medical.netmetabolon.com

Studies have specifically shown that dietary administration of a nystose-rich FOS preparation significantly increases the total concentration and pool of volatile fatty acids (a term often used for SCFAs) in the cecal contents of rats. nih.govlvb.lt When compared with FOS preparations rich in other components like kestose, the nystose-rich diet led to a more pronounced production of total SCFAs. nih.govlvb.lt This increase was particularly notable for n-butyrate and propionate. nih.govlvb.lt Conversely, the metabolism of the nystose-rich diet was associated with a decrease in the concentration of branched-chain fatty acids such as iso-butyric and valeric acids. nih.govlvb.lt These SCFAs are readily absorbed by the host and can be used as an energy source. gavinpublishers.com

Table 1: Effect of Nystose-Rich FOS on SCFA Production in Rat Cecal Digesta This table summarizes findings from comparative studies on rat diets.

| SCFA Profile Component | Effect of Nystose-Rich FOS Diet | Reference |

| Total Volatile Fatty Acids (VFAs/SCFAs) | Increased | nih.gov, lvb.lt |

| n-Butyrate | Increased | nih.gov, lvb.lt |

| Propionate | Increased | nih.gov, lvb.lt |

| Iso-butyric Acid | Decreased | nih.gov, lvb.lt |

| Valeric Acid | Decreased | nih.gov, lvb.lt |

Transcriptional Regulation of Nystose Metabolism in Microorganisms

The metabolism of nystose and other fructooligosaccharides in microorganisms is a tightly controlled process governed by specific gene regulatory networks. embopress.orgcsic.es While information specifically detailing the regulation of nystose trihydrate is limited, studies on FOS metabolism in bifidobacteria provide a clear model. asm.org

In the bacterium Bifidobacterium breve, the genes responsible for FOS utilization are organized into a functional unit known as the fos operon. asm.org The expression of this operon is controlled by a transcriptional regulator. asm.org Upstream of the fos operon, researchers have identified a gene, designated lacIfos, which encodes a repressor protein. asm.org This protein belongs to the GalR-LacI family of bacterial transcriptional regulators, which are known to control carbohydrate metabolism. asm.org

The proposed mechanism involves the LacIfos protein acting as a repressor. In the absence of a suitable substrate like nystose, the LacIfos repressor protein binds to a specific operator site within the promoter region of the fos operon. asm.org This binding physically blocks RNA polymerase from initiating transcription, thereby preventing the synthesis of the enzymes required for nystose metabolism. asm.orgebsco.com When nystose or other FOS are present, they are believed to function as inducers. The inducer molecule binds to the LacIfos repressor, causing a conformational change that makes the repressor release from the operator DNA. asm.orgebsco.com This de-repression allows for the transcription of the fos operon genes, leading to the production of the enzymes necessary to transport and catabolize nystose. asm.org This system of negative control ensures that the metabolic machinery for nystose degradation is only produced when the substrate is available, optimizing the bacterium's energy usage. embopress.org

Advanced Analytical Methodologies for Nystose Trihydrate Research

Mass Spectrometry Techniques

Mass spectrometry offers high sensitivity and specificity for the structural elucidation and molecular weight determination of carbohydrates like nystose (B80899). It is often used to confirm the identity of peaks observed in HPLC and to analyze the distribution of oligosaccharides in a mixture.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Sizing and Distribution

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers, including fructooligosaccharides. nist.govmdpi.com In this method, the analyte is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the sample. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights. mdpi.com

For FOS analysis, MALDI-TOF MS can reveal the degree of polymerization (DP) by showing a series of peaks corresponding to sodiated molecules [M+Na]+. researchgate.net This allows for the identification of nystose (a tetrasaccharide) and other FOS with different chain lengths. researchgate.net While MALDI-MS is excellent for determining absolute molecular weights of oligomers in narrowly distributed samples, it can have limitations with highly polydisperse polymers where mass discrimination against higher-mass oligomers can occur. nih.gov

| Fructooligosaccharide | Abbreviation | Structure | Expected [M+Na]+ (m/z) |

|---|---|---|---|

| 1-Kestose (B104855) | GF2 | Glucose-Fructose-Fructose | 527.16 |

| Nystose | GF3 | Glucose-Fructose-Fructose-Fructose | 689.21 |

| Fructosylnystose | GF4 | Glucose-Fructose-Fructose-Fructose-Fructose | 851.26 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another vital technique for analyzing non-volatile and thermally labile biomolecules like nystose. nih.govlibretexts.org In ESI, a liquid sample is passed through a highly charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

ESI-MS can be used to analyze ionic species in solution with high sensitivity and can also analyze neutral compounds after they have been converted to an ionic form, for example, through cationization. nih.gov This technique is particularly useful for structural analysis when coupled with tandem mass spectrometry (MS/MS), where precursor ions can be fragmented to provide information about their structure. nih.gov ESI-MS has been successfully applied to the analysis of fructans, including nystose, in complex mixtures. tudelft.nl

Chromatographic Standardization and Quantification Discrepancies

The accurate quantification of nystose and other oligosaccharides is frequently hampered by issues related to chromatographic standardization and inherent discrepancies in analytical methods. A primary challenge is the limited availability of commercial standards for many FOS and inulin-type fructans. nih.gov This scarcity of reference materials makes the absolute quantification of individual oligosaccharides in a sample matrix exceedingly difficult. nih.gov

Method validation for oligosaccharide analysis highlights several areas of potential discrepancy. In one study using reversed-phase high-performance liquid chromatography with a refractive index detector (RP-HPLC-RID), a method was validated for the direct determination of 1-kestose, nystose, and raffinose (B1225341) in grape juices and wines. nih.govresearchgate.net While the method demonstrated good specificity, showing that common interferences like other sugars, organic acids, and ethanol (B145695) did not affect quantification, the detection and quantification limits themselves present a challenge. nih.govresearchgate.net For nystose, the limit of detection (LOD) was found to be 0.074 g L⁻¹ and the limit of quantification (LOQ) was 0.179 g L⁻¹. nih.gov These limits mean that low concentrations of the analyte in complex samples may not be reliably quantified. In that study, nystose was only quantifiable in a single wine variety, Tempranillo, at a concentration of 0.334 g L⁻¹. nih.gov

Further complicating quantification is the response factor variability in certain detection methods. When using HPAEC-PAD for analyzing inulin-type fructooligosaccharides, the detector response factor is known to decrease as the degree of polymerization (chain length) of the oligosaccharide increases. chromatographyonline.com This means that a direct comparison of peak areas does not yield an accurate quantitative distribution of the different chain-length oligosaccharides. chromatographyonline.com The resulting profile must be interpreted qualitatively rather than quantitatively, a significant discrepancy when precise concentration data is required. chromatographyonline.com

Even when standards are available, achieving high purity during separation and purification from a crude extract is a challenge that affects standardization. In a study on yacon extracts, crude oligosaccharides were separated by silica (B1680970) gel column chromatography to yield 1-kestose and nystose. nih.gov The final purity achieved was 82.9% for 1-kestose and 73.6% for nystose, indicating that co-elution of structurally similar compounds is a persistent issue affecting the purity of prepared standards and the accuracy of subsequent quantification. nih.gov

Table 2: Reported Quantification Limits and Findings for Nystose This table is interactive. You can sort and filter the data.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Finding | Reference |

|---|---|---|---|---|---|

| RP-HPLC-RID | Grape Juice & Wine | 0.074 g L⁻¹ | 0.179 g L⁻¹ | Nystose was only quantifiable in Tempranillo wine (0.334 g L⁻¹). | nih.gov |

| HPLC | Yacon Extract | Not Reported | Not Reported | Purity of nystose after purification was 73.6%. | nih.gov |

Biotechnological and Applied Research Paradigms for Nystose Trihydrate

Role in Cellular and Microbiological Research Systems

The unique biochemical properties of nystose (B80899) trihydrate make it a valuable component in controlled in vitro research, particularly in studies involving cell cultures and microbial communities.

In vitro fermentation models using human fecal microbiota have demonstrated that nystose, as a component of fructooligosaccharide (FOS) mixtures, is effectively metabolized by gut bacteria. mdpi.com These studies consistently show that nystose promotes the growth of beneficial bacteria, particularly Bifidobacterium species. mdpi.commdpi.com The fermentation of nystose and other FOS leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. gavinpublishers.com

Research highlights include:

Stimulation of Probiotics: Microbial-FOS mixtures containing nystose have been shown to significantly stimulate the growth of probiotic Bifidobacterium strains in in vitro fecal cultures. mdpi.com The addition of dehydrated nystose has also been found to improve the survival of lyophilized Bifidobacterium in powder mixtures. researchgate.net

SCFA Production: Fermentation of nystose-containing FOS by gut microbiota leads to the production of SCFAs. gavinpublishers.com One study comparing a microbial-FOS (containing nystose) to a commercial inulin-derived FOS found that the microbial-FOS produced higher amounts of total SCFAs, with a notable increase in propionate (B1217596) and butyrate (B1204436). mdpi.com

Selective Fermentation: Bifidobacterium species appear to ferment short-chain FOS like nystose more effectively than longer-chain fructans such as inulin. mdpi.com This selective fermentation helps to beneficially modulate the gut microbiota composition. mdpi.com

Table 1: Summary of in vitro Microbiota Studies Involving Nystose

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Prebiotic Potential | In vitro fermentation with human fecal microbiota | Microbial-FOS (containing nystose) significantly stimulated Bifidobacterium growth and led to higher production of propionate and butyrate compared to commercial FOS. | mdpi.com |

| FOS Metabolism | In vitro fermentation with human fecal microbiota | FOS, including nystose, is readily fermented, leading to increased Bifidobacterium and Lactobacillus and production of SCFAs. | gavinpublishers.com |

| Probiotic Survival | Sucrose (B13894) powder with lyophilized Bifidobacterium | Addition of dehydrated nystose helped maintain the survival of the bacteria. | researchgate.net |

| Oligosaccharide Digestibility | Healthy human subjects | FOS (containing nystose) is less digestible than other oligosaccharides like galactosyl-sucrose, allowing it to reach the colon for fermentation. | gavinpublishers.com |

Research indicates that the biological effects of fructooligosaccharides can vary based on their degree of polymerization. Nystose (a tetrasaccharide, GF3) is often compared to other oligomers like 1-kestose (B104855) (a trisaccharide, GF2) and 1F-fructofuranosylnystose (a pentasaccharide, GF4).

One study reported that nystose exhibits higher biological activity than other FOS oligomers. nih.gov In a more specific investigation into the protective effects of short-chain FOS against ethanol-induced injury in human gastric epithelial (GES-1) cells, the antioxidant capabilities of different oligomers were compared. The results showed that the protective effects of nystose and 1F-fructofuranosylnystose were superior to those of 1-kestose. frontiersin.org Conversely, for prebiotic activity, some in vitro research suggests that 1-kestose may have a better growth-promoting effect on specific beneficial bacteria, such as Bifidobacterium and the butyrate-producer Anaerostipes caccae, when compared directly to nystose. mdpi.com

Impact on Microbiota Composition and Activity in in vitro Models

Stress Response and Physiological Modulation

Nystose has been investigated for its role in mediating physiological responses to abiotic stress, particularly cold stress, in biological systems like plants.

The small fructan tetrasaccharide nystose has been demonstrated to improve the cold stress tolerance of primary rice roots. nih.govplos.orgresearchgate.net In studies where rice seeds were soaked in a nystose solution, the resulting roots exhibited a lower browning rate, higher root activity, and faster growth when subjected to chilling stress compared to controls soaked in water. nih.govnih.gov This protective effect against chilling injury allows the root tips to maintain a normal white phenotype and higher metabolic activity. nih.govplos.org

The mechanism for this enhanced tolerance is believed to involve nystose acting as a cryoprotectant. researchgate.net Fructans can improve the stability of cellular membranes at low temperatures by directly interacting with membrane lipids and scavenging hydroxyl radicals. nih.govplos.org This helps to lower the freezing point of cells and protect them from freeze-induced damage. researchgate.net

Table 2: Effect of Nystose on Rice Root Phenotypes Under Cold Stress

| Parameter | Control (Water-soaked) | Nystose-treated | Outcome | Reference |

|---|---|---|---|---|

| Root Browning | Significant browning observed after cold stress | Majority of root tips remained white | Nystose protects against chilling injury. | nih.govplos.org |

| Root Activity (TTC staining) | Lower metabolic activity under cold stress | Higher metabolic activity under cold stress | Nystose enhances root viability. | nih.govplos.org |

| Primary Root Length | Shorter after 10 days of growth at 15°C | Greater length after 10 days of growth at 15°C | Nystose promotes faster growth post-stress. | nih.govplos.org |

The protective effect of nystose against cold stress is underpinned by significant changes at the molecular level. A comparative proteomics analysis of nystose-treated and control rice roots under cold stress identified 497 differentially expressed proteins (DEPs), with 248 being upregulated and 249 downregulated by nystose treatment. nih.govplos.org

Gene Ontology (GO) and KEGG pathway analysis revealed that the upregulated proteins are involved in several key processes, including:

Response to oxidative stress and removal of superoxide (B77818) radicals. nih.govnih.gov

Regulation of serine/threonine protein phosphatase activity. nih.govnih.gov

Abscisic acid (ABA)-activated signaling pathway. nih.govplos.org

Defense responses. nih.gov

Further investigation showed that nystose modulates multiple hormone and stress-related signaling pathways. Western blot analysis confirmed that nystose treatment increases the expression of the RSOsPR10 protein, a response that is also regulated by jasmonate (JA), salicylic (B10762653) acid (SA), and ABA signaling pathways. nih.govplos.orgresearchgate.net The study also implicated OsMKK4-dependent mitogen-activated protein kinase (MAPK) signaling cascades in the nystose-induced cold tolerance. nih.govresearchgate.net Specific upregulated proteins identified as components of the ABA signaling pathway include the abscisic acid receptor PYL9 and SnRK1-interacting protein 1. nih.govplos.org

In a different model system, nystose demonstrated protective effects against ethanol-induced stress in gastric epithelial cells by modulating the Keap1/Nrf2 antioxidant pathway and the NLRP3 inflammasome pathway, indicating a broader role for nystose in cellular stress response. frontiersin.org

Enhancement of Cold Tolerance in Biological Systems

Applications in Biopreservation and Stabilization

Nystose trihydrate, a tetrasaccharide, and its dehydrated form are gaining attention in the field of biopreservation for their roles in maintaining the viability of microorganisms and stabilizing biological materials. These applications are largely attributed to their effects on water activity and their cryoprotective properties.

Effect of Dehydrated this compound on Water Activity

Dehydrated nystose, which is produced through the thermal dehydration of this compound, demonstrates a significant capacity to absorb moisture and maintain a low water activity (Aw). jst.go.jpresearchgate.netnii.ac.jp This characteristic is crucial for the preservation of materials susceptible to degradation at higher water activities. Research has shown that the ability of dehydrated nystose to keep water activity low persists until it has absorbed enough moisture to increase its weight by approximately 8%, which corresponds to the re-establishment of its three water molecules of crystallization. jst.go.jpresearchgate.netnii.ac.jp

The reduction of water activity is a key principle in food preservation, as it inhibits the growth of most microorganisms and slows down detrimental chemical reactions. studysmarter.co.uk In a practical application, the addition of dehydrated nystose to sucrose powder has been found to effectively lower the water activity to a suitable level for preserving lyophilized Bifidobacterium. jst.go.jpresearchgate.netnii.ac.jp

Table 1: Properties of Dehydrated Nystose in Water Activity Reduction

| Property | Description | Reference |

| Preparation | Thermal dehydration of this compound. | jst.go.jpresearchgate.netnii.ac.jp |

| Primary Function | Absorbs moisture and maintains low water activity. | jst.go.jpresearchgate.netnii.ac.jp |

| Rehydration Capacity | Remains effective until an 8% (w/w) weight increase, corresponding to the restoration of three water molecules. | jst.go.jpresearchgate.netnii.ac.jp |

| Application Example | Reduces water activity in sucrose powder to maintain the viability of lyophilized Bifidobacterium. | jst.go.jpresearchgate.netnii.ac.jp |

Maintenance of Lyophilized Microbial Viability

Freeze-drying, or lyophilization, is a widely used technique for the long-term preservation of microorganisms. plantprotection.plnih.gov However, the process can cause cellular damage, necessitating the use of cryoprotective agents to ensure microbial viability. plantprotection.plnih.govnih.gov Various sugars, including trehalose (B1683222) and sucrose, are known to act as cryoprotectants. plantprotection.plnih.govnih.govsemanticscholar.org

Research has demonstrated that the addition of dehydrated nystose to a mixture containing sucrose powder helps to maintain the survival of lyophilized Bifidobacterium. jst.go.jpresearchgate.netnii.ac.jp This protective effect is linked to the ability of dehydrated nystose to control water activity, which is a critical factor for the long-term stability of freeze-dried microorganisms. jst.go.jpresearchgate.netnii.ac.jpresearchgate.net While many studies focus on the cryoprotective effects of various sugars during the freeze-drying process itself, the application of dehydrated nystose highlights the importance of controlling the storage environment post-lyophilization to ensure continued viability. plantprotection.plnih.govnih.govkjom.org

Table 2: Factors Affecting Lyophilized Microbial Viability

| Factor | Description | Reference |

| Freeze-Drying | A common method for long-term preservation of microorganisms. | plantprotection.plnih.gov |

| Cellular Damage | A risk during lyophilization, which can be mitigated by cryoprotectants. | plantprotection.plnih.govnih.gov |

| Cryoprotectants | Sugars like trehalose and sucrose are commonly used to protect cells during freeze-drying. | plantprotection.plnih.govnih.govsemanticscholar.org |

| Dehydrated Nystose | Maintains the viability of lyophilized Bifidobacterium when added to sucrose powder by controlling water activity. | jst.go.jpresearchgate.netnii.ac.jp |

| Storage Conditions | Maintaining low water activity during storage is crucial for the survival of freeze-dried microbes. | researchgate.net |

This compound as a Model Substrate in Glycoscience

Glycoscience is the study of the structure, biosynthesis, and function of glycans, or carbohydrates. nih.govcaltech.edu This field relies on the use of well-defined substrates to understand the mechanisms of enzymes involved in glycan metabolism, such as glycoside hydrolases and glycosyltransferases. nih.govcaltech.educazypedia.orgcazy.org

Nystose has been utilized as a model substrate in studies of fructosyltransferases, enzymes that play a role in the synthesis of fructooligosaccharides. nih.gov For instance, the crystal structure of a fructosyltransferase from Aspergillus japonicus has been determined in a complex with nystose. nih.gov This research provides insights into the enzyme's active site and how it recognizes and binds to its substrates. nih.gov Such studies are fundamental to understanding the catalytic mechanisms of these enzymes and can inform their application in the industrial production of fructooligosaccharides. nih.gov The use of nystose in this context helps to elucidate the structure-function relationships of enzymes involved in carbohydrate processing. nih.govnih.gov

Potential in Research on Lipid Metabolism Improvement

Emerging research suggests a potential role for fructooligosaccharides, including nystose, in the modulation of lipid metabolism. fujifilm.com While direct studies on this compound are limited, the broader class of fructooligosaccharides has been reported to influence lipid profiles. fujifilm.com For example, some studies have indicated that fructooligosaccharides may enhance the expression of genes that are markers for improved lipid metabolism, potentially leading to lower blood cholesterol levels. fujifilm.com

The investigation into how dietary components affect lipid accumulation and metabolism is an active area of research. researchgate.netnih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org Studies have explored the effects of various compounds on lipid levels in different models, including cell cultures and animal studies. researchgate.netfrontiersin.orgnih.govscielo.brjournal-dtt.org The potential of nystose and other fructooligosaccharides to influence these pathways warrants further investigation to understand their mechanisms of action and potential applications in metabolic health research.

Q & A

Q. How is the crystal structure of nystose trihydrate determined, and what are its key conformational features?

The crystal structure of this compound (CHO·3HO) is resolved using single-crystal X-ray diffraction (Cu Kα radiation) at low temperatures (e.g., 121 K). The orthorhombic space group P222 reveals four molecules per unit cell with dimensions Å, Å, and Å. The α-D-glucopyranose ring adopts a 4C1 chair conformation, while fructofuranose rings exhibit 4T3, E4, or E3 conformations. Hydrogen bonding networks between adjacent molecules stabilize the structure, with distinct linkage conformations (e.g., φ, ψ, ω angles) compared to related fructooligosaccharides like 1-kestose .

Q. What methodologies ensure the purity of this compound for experimental use?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control. Analytical conditions typically involve hydrophilic interaction chromatography (HILIC) or anion-exchange columns to separate nystose (GF3) from other fructooligosaccharides (e.g., GF2, GF4). Baseline separation (R > 1.5) is achieved using 10 ppm sugar standards and validated with linearity/symmetry factors (1.0–1.2). Dissolution in water (avoiding methanol due to low solubility) and storage at 2–8°C under desiccation prevent degradation .

Q. How is this compound quantified in complex matrices like functional foods?

Quantification in food or biological samples involves extraction with hot water or ethanol, followed by enzymatic hydrolysis (e.g., inulinase) to release fructooligosaccharides. Liquid chromatography paired with evaporative light scattering detection (HPLC-ELSD) or mass spectrometry (LC-MS) is used. For example, in strawberry juice, nystose (DP4) is monitored alongside 1-kestose (DP3) and fructosyl nystose (DP5), with statistical validation via ANOVA and Duncan’s multiple range test (p<0.05) .

Advanced Research Questions

Q. What experimental designs elucidate the role of this compound in plant stress responses?

Comparative proteomics (e.g., 2D-DIGE or LC-MS/MS) identifies differentially expressed proteins in nystose-treated vs. control samples. For rice roots under cold stress, 497 proteins are analyzed via GO and KEGG pathway enrichment, focusing on serine/threonine phosphatases, ABA signaling, and ROS scavenging. Western blotting validates key proteins (e.g., RSOsPR10), while pharmacological inhibitors (e.g., jasmonate/salicylic acid inhibitors) dissect signaling pathways. Replicates (n=3) and arcsin-transformed data ensure statistical rigor .

Q. How can dynamic models optimize this compound production via microbial fermentation?

Fermentative production using Aureobasidium pullulans or Aspergillus spp. requires dynamic models incorporating biomass growth, substrate utilization, and hydrolysis kinetics (e.g., nystose hydrolysis to kestose). Sensitivity analysis identifies critical parameters (e.g., enzyme activity, pH), while model validation uses experimental time-course data. Challenges include reconciling discrepancies between in vitro enzyme kinetics and in vivo fermentation yields .

Q. What structural factors influence this compound’s stability and interaction with biomolecules?

Molecular dynamics simulations and crystallography reveal that hydrogen bonding (e.g., O–H···O interactions) and glycosidic linkage flexibility (e.g., φ = 71.3°, ψ = −165.9°) affect stability. Comparative studies with stachyose hydrate show differences in hydration shells and conformational adaptability, impacting its function as a prebiotic or cryoprotectant .

Q. How do researchers address contradictions in proteomic data from nystose-treated plant systems?

Contradictions arise from tissue-specific responses or temporal variations in protein expression. Mitigation strategies include:

- Time-course experiments to capture dynamic changes.

- Multi-omics integration (transcriptomics/metabolomics) to cross-validate pathways.

- Normalization against housekeeping proteins and rigorous false-discovery-rate (FDR) corrections in LC-MS/MS workflows .

Q. What are the challenges in reproducing this compound crystallization for structural studies?

Seed crystals are essential for controlled nucleation. Key parameters include supersaturation levels in aqueous solutions, slow cooling rates (0.1–0.5°C/h), and avoiding impurities (e.g., monosaccharides). Anomalous diffraction patterns may arise from hydration variability, necessitating low-temperature (121 K) data collection to stabilize crystals .

Methodological Notes

- X-ray Crystallography : Use synchrotron radiation for high-resolution data on low-symmetry crystals.

- Chromatography : Optimize mobile phase (acetonitrile/water gradients) and column temperature (30–40°C) to resolve GF3 from co-eluting analytes .

- Statistical Validation : Apply factorial ANOVA with random effects for biological replicates and report least significant differences (LSD) at 95% confidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.